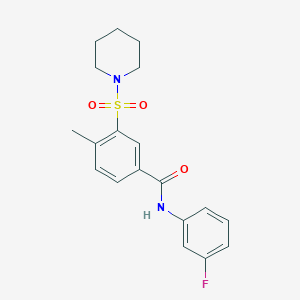![molecular formula C26H23N3O2 B6117944 4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B6117944.png)
4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine, commonly known as BIPM, is a potent and selective inhibitor of the protein kinase B-Raf. This compound has been extensively studied in the field of cancer research due to its ability to selectively target cancer cells with B-Raf mutations.
Wirkmechanismus
BIPM selectively inhibits the activity of B-Raf by binding to its ATP-binding site. This results in the inhibition of the MAPK/ERK signaling pathway, which leads to the induction of apoptosis in cancer cells with B-Raf mutations. BIPM has been shown to have a higher affinity for mutant B-Raf than for the wild-type protein, making it a selective inhibitor of cancer cells with B-Raf mutations.
Biochemical and Physiological Effects:
BIPM has been shown to induce apoptosis in cancer cells with B-Raf mutations, while having little to no effect on normal cells. This selectivity makes it a promising candidate for cancer treatment. BIPM has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, further studies are needed to determine the long-term effects of BIPM on normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BIPM is its selectivity for cancer cells with B-Raf mutations. This makes it a promising candidate for cancer treatment, as it has the potential to target cancer cells while sparing normal cells. However, BIPM has a short half-life and is rapidly metabolized in vivo, which may limit its efficacy as a therapeutic agent. Additionally, BIPM has low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on BIPM should focus on improving its pharmacokinetic properties, such as increasing its half-life and solubility in water. Additionally, further studies are needed to determine the long-term effects of BIPM on normal cells and tissues. Other future directions for research include investigating the use of BIPM in combination with other cancer therapies, such as chemotherapy and radiation therapy, and exploring its potential use in other types of cancer with B-Raf mutations.
Synthesemethoden
The synthesis of BIPM involves a multi-step process that starts with the preparation of 4-bromobiphenyl. This compound is then reacted with 2-phenyl-4-pyrimidinamine to form 6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinylamine. The final step involves the reaction of this compound with morpholine to yield BIPM. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
BIPM has been extensively studied in the field of cancer research due to its ability to selectively target cancer cells with B-Raf mutations. B-Raf is a protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. Mutations in the B-Raf gene have been identified in various types of cancer, including melanoma, thyroid cancer, and colorectal cancer. BIPM has shown promising results in preclinical studies as a potential treatment for these types of cancer.
Eigenschaften
IUPAC Name |
4-[2-phenyl-6-(4-phenylphenoxy)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-3-7-20(8-4-1)21-11-13-23(14-12-21)31-25-19-24(29-15-17-30-18-16-29)27-26(28-25)22-9-5-2-6-10-22/h1-14,19H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMLYFHWEGVUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117862.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B6117873.png)
![5-{2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6117881.png)
![7-cyclopropyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6117888.png)
![3-({[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6117896.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-ethyl-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6117897.png)


![N-({1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6117918.png)
![2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6117932.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117934.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6117946.png)
![7-(ethylsulfonyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6117952.png)
